1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide
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Overview
Description
1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclopentane ring, a dimethoxyphenyl group, and a hydroxy-methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Hydroxy-Methylpropan-2-yl Group: This group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H27NO4 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(1-hydroxy-2-methylpropan-2-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H27NO4/c1-17(2,12-20)19-16(21)18(9-5-6-10-18)13-7-8-14(22-3)15(11-13)23-4/h7-8,11,20H,5-6,9-10,12H2,1-4H3,(H,19,21) |
InChI Key |
VJLSIEZHWBQJFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1(CCCC1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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